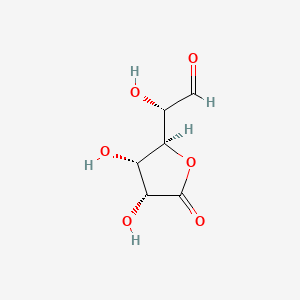

D-Glucuro-3,6-lactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2S,3S,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H/t2-,3+,4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUXSRADSPPKRZ-KKQCNMDGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C1C(C(C(=O)O1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[C@H]([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32449-92-6 | |

| Record name | D-Glucuronic acid, .gamma.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glucurolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Chemical Context Within Carbohydrate Chemistry

Systematic Naming and Synonyms in Academic Literature

In scientific literature, D-Glucurono-3,6-lactone is referred to by several names. Its systematic IUPAC name is (2R)-2-[(2S,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde. nih.govwikipedia.orgthermofisher.com However, it is more commonly known by a variety of synonyms. These include Glucuronolactone, D-Glucuronolactone, D-Glucurone, and D-Glucuronic acid lactone. nih.govebi.ac.uktcichemicals.com The compound is also referred to as D-glucurono-gamma-lactone, highlighting the formation of a five-membered lactone ring. wikipedia.org

| Type of Name | Name |

| Systematic IUPAC Name | (2R)-2-[(2S,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde |

| Common Name | Glucuronolactone |

| Synonym | D-Glucurono-3,6-lactone |

| Synonym | D-Glucurono-6,3-lactone |

| Synonym | D-Glucuronolactone |

| Synonym | D-Glucurone |

| Synonym | D-Glucuronic acid lactone |

| Synonym | D-glucurono-gamma-lactone |

Conformational Isomerism and Ring Structures

D-Glucurono-3,6-lactone exhibits conformational isomerism, existing in different structural forms. wikipedia.orgatamanchemicals.commubychem.com This characteristic is fundamental to its chemical behavior and reactivity.

The compound can exist as a monocyclic aldehyde. wikipedia.orgatamanchemicals.commubychem.com In this form, the cyclic ester (lactone) is present, but the C1 carbon is part of an open-chain aldehyde group.

More commonly, D-Glucurono-3,6-lactone adopts a bicyclic hemiacetal structure, also known as a lactol form. wikipedia.orgatamanchemicals.commubychem.com This structure arises from an intramolecular reaction where one of the hydroxyl groups attacks the aldehyde carbon, forming a second ring. This bicyclic structure is a key feature of its chemistry. hmdb.cafoodb.ca

Biosynthesis and Metabolic Pathways

Endogenous Formation Pathways

The biosynthesis of D-Glucurono-3,6-lactone is intrinsically linked to glucose metabolism and primarily involves its precursor, D-glucuronic acid.

Glucuronic Acid as a Biochemical Precursor

D-Glucurono-3,6-lactone is a gamma-lactone, which is a cyclic ester, of D-glucuronic acid. In an aqueous environment at physiological pH, D-glucuronic acid and D-Glucurono-3,6-lactone exist in a state of equilibrium. This reversible intramolecular esterification is a key aspect of the compound's chemistry within biological systems. The availability of D-glucuronic acid is therefore the rate-limiting step for the endogenous formation of D-Glucurono-3,6-lactone.

Glucose Metabolism in Hepatic Systems

The primary pathway for the synthesis of D-glucuronic acid in mammals, particularly in the liver, is the glucuronic acid pathway, which starts from glucose. This multi-step process involves the conversion of glucose into an activated form, UDP-glucose, which is then oxidized to UDP-glucuronic acid.

The key enzymatic steps in this conversion are:

Phosphorylation of Glucose: Glucose is first phosphorylated to glucose-6-phosphate by hexokinase or glucokinase.

Isomerization: Glucose-6-phosphate is then converted to glucose-1-phosphate by phosphoglucomutase.

Activation: Glucose-1-phosphate reacts with uridine triphosphate (UTP) in a reaction catalyzed by UDP-glucose pyrophosphorylase to form UDP-glucose.

Oxidation: The final and critical step is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid, a reaction catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH) atamanchemicals.comatamankimya.comresearchgate.net.

Once formed, UDP-glucuronic acid can be hydrolyzed to release D-glucuronic acid, which can then cyclize to form D-Glucurono-3,6-lactone.

| Step | Reactant(s) | Enzyme | Product(s) |

| 1 | Glucose, ATP | Hexokinase/Glucokinase | Glucose-6-phosphate, ADP |

| 2 | Glucose-6-phosphate | Phosphoglucomutase | Glucose-1-phosphate |

| 3 | Glucose-1-phosphate, UTP | UDP-glucose pyrophosphorylase | UDP-glucose, PPi |

| 4 | UDP-glucose, 2 NAD+, H₂O | UDP-glucose dehydrogenase | UDP-glucuronic acid, 2 NADH, 2 H+ |

Role of Myo-Inositol Oxygenase in D-Glucuronic Acid Production

An alternative pathway for the synthesis of D-glucuronic acid involves the oxidative cleavage of myo-inositol. This reaction is catalyzed by the enzyme myo-inositol oxygenase (MIOX), an iron-containing enzyme found predominantly in the kidneys. MIOX directly converts myo-inositol into D-glucuronic acid using molecular oxygen nih.govresearchgate.netnih.govgoogle.com. This pathway provides a route for the production of D-glucuronic acid that is independent of the UDP-glucose pathway.

| Reactant(s) | Enzyme | Product(s) |

| myo-Inositol, O₂ | myo-Inositol Oxygenase (MIOX) | D-Glucuronic acid, H₂O |

Downstream Metabolic Fates

Once formed, D-Glucurono-3,6-lactone can undergo further metabolic conversions, leading to the formation of other biologically significant molecules.

Enzymatic Conversion to D-Glucaro-1,4-Lactone

A key metabolic fate of D-Glucurono-3,6-lactone is its oxidation to D-Glucaro-1,4-lactone. This conversion is catalyzed by a dehydrogenase enzyme. In vitro studies have shown that a dehydrogenase can metabolize D-Glucurono-3,6-lactone into D-Glucaro-1,4-lactone atamanchemicals.comatamankimya.comatamanchemicals.com.

Formation of D-Glucaric Acid and Dilactone Intermediates

The metabolic pathway from D-Glucurono-3,6-lactone to D-glucaric acid involves the formation of a dilactone intermediate. The enzyme D-glucuronolactone dehydrogenase is responsible for the oxidation of D-Glucurono-3,6-lactone to D-glucaro-1,4:6,3-dilactone researchgate.netnih.gov. This dilactone is unstable in aqueous solutions and spontaneously hydrolyzes to form D-Glucaro-1,4-lactone nih.govnih.gov. D-Glucaro-1,4-lactone is a potent inhibitor of the enzyme β-glucuronidase. The pathway ultimately leads to the formation of D-glucaric acid atamankimya.comatamanchemicals.comnih.gov.

| Metabolite | Enzyme/Process | Product |

| D-Glucurono-3,6-lactone | D-glucuronolactone dehydrogenase | D-Glucaro-1,4:6,3-dilactone |

| D-Glucaro-1,4:6,3-dilactone | Spontaneous hydrolysis | D-Glucaro-1,4-lactone |

| D-Glucaro-1,4-lactone | Further metabolism | D-Glucaric acid |

D-Glucuronic Acid Pathway Intermediates and End-Products

The D-glucuronic acid pathway, also known as the uronic acid pathway, is a metabolic sequence that converts glucose into glucuronic acid, pentoses, and, in some species, ascorbic acid. researchgate.netyoutube.com D-Glucurono-3,6-lactone is a naturally occurring lactone (a cyclic ester) of its precursor, D-glucuronic acid, and exists in equilibrium with it at physiological pH. atamanchemicals.comatamankimya.com

The pathway begins with glucose-6-phosphate, an intermediate of glycolysis. biologydiscussion.com

Formation of UDP-Glucose: Glucose-6-phosphate is converted to glucose-1-phosphate. This product then reacts with uridine triphosphate (UTP) to form UDP-glucose. youtube.combiologydiscussion.com

Oxidation to UDP-Glucuronic Acid: UDP-glucose is oxidized at the C-6 position by the enzyme UDP-glucose dehydrogenase, yielding UDP-glucuronic acid (UDPGA). youtube.combiologydiscussion.com This is the "active" form of glucuronic acid, serving as a donor for glucuronidation reactions. biologydiscussion.com

Formation of D-Glucuronic Acid and its Lactone: UDP-glucuronic acid can be hydrolyzed to D-glucuronic acid. D-glucuronic acid can then undergo intramolecular esterification to form the more stable D-Glucurono-3,6-lactone. atamanchemicals.com

From D-glucuronic acid, the pathway can lead to several end-products, depending on the species and metabolic needs. Key intermediates and end-products include L-gulonic acid, L-xylulose, and D-glucaric acid. researchgate.netbiologydiscussion.comhmdb.cawikipedia.org In humans, the pathway is a source for the synthesis of pentoses, which can then enter the pentose phosphate (B84403) pathway. biologydiscussion.com

Key Intermediates and End-Products of the D-Glucuronic Acid Pathway

| Compound | Classification | Role/Significance |

|---|---|---|

| Glucose-1-phosphate | Intermediate | Precursor for UDP-glucose synthesis. biologydiscussion.comnih.gov |

| UDP-glucose | Intermediate | Direct precursor to UDP-glucuronic acid and glycogen. biologydiscussion.comnih.gov |

| UDP-glucuronic acid (UDPGA) | Intermediate (Active Form) | Donor of glucuronic acid for conjugation (glucuronidation) reactions. biologydiscussion.comnih.gov |

| D-Glucuronic acid | Intermediate | Precursor to D-Glucurono-3,6-lactone and other metabolites. atamanchemicals.comatamankimya.com |

| L-Gulonic acid | Intermediate | Precursor for ascorbic acid synthesis in certain species. biologydiscussion.com |

| D-Glucaric acid | End-Product | An end-product of the D-glucuronic acid pathway. researchgate.nethmdb.ca |

| L-Xylulose | End-Product | Formed from L-gulonic acid in humans and other primates. biologydiscussion.comhmdb.cawikipedia.org |

Glucuronidation Process as a Metabolic Conjugation Pathway

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of substances from the body. nih.govwikipedia.orgnih.gov This process involves the transfer of the glucuronic acid moiety from UDP-glucuronic acid to a substrate, a reaction catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.orgstudysmarter.co.uk

The primary function of glucuronidation is to increase the water solubility of lipophilic (fat-soluble) compounds, thereby facilitating their excretion in urine or bile. wikipedia.orgstudysmarter.co.uk The addition of the polar glucuronic acid group transforms substances into more hydrophilic glucuronide conjugates. wikipedia.orgnih.gov

This detoxification mechanism occurs mainly in the liver, but UGT enzymes are also present in other major organs like the intestine, kidneys, and brain. wikipedia.org The range of substrates for glucuronidation is extensive and includes:

Endogenous substances: Bilirubin (B190676), steroid hormones (androgens, estrogens), and bile acids. wikipedia.org

Xenobiotics (foreign compounds): Drugs (e.g., acetaminophen, morphine), environmental pollutants, and other toxins. wikipedia.orgstudysmarter.co.ukwisdomlib.org

The resulting glucuronides are typically inactive and readily eliminated from the body. wikipedia.org

Overview of the Glucuronidation Process

| Component | Description |

|---|---|

| Process Name | Glucuronidation (Glucuronide Conjugation) wikipedia.org |

| Metabolic Phase | Phase II Metabolism nih.govwikipedia.org |

| Primary Enzyme Family | UDP-glucuronosyltransferases (UGTs) nih.govstudysmarter.co.uk |

| Glucuronic Acid Donor | UDP-glucuronic acid (UDPGA) nih.govwikipedia.org |

| Primary Location | Liver wikipedia.orgwisdomlib.org |

| Main Function | Increase water solubility of substrates for excretion (detoxification). wikipedia.orgnih.govstudysmarter.co.uk |

| Example Substrates | Bilirubin, steroid hormones, drugs (acetaminophen, morphine), pollutants. nih.govwikipedia.orgstudysmarter.co.uk |

Contribution to Glycogen Regulation Mechanisms

D-Glucurono-3,6-lactone is reported to be a natural metabolite of glucose that regulates the formation of glycogen. atamanchemicals.comatamankimya.com Research suggests that it may reduce the activity of liver amylase, prevent the breakdown of glycogen (glycogenolysis), and thereby increase the content of stored glycogen. atamanchemicals.com

Species-Specific Metabolic Diversions (e.g., Ascorbic Acid Synthesis)

The metabolic fate of the D-glucuronic acid pathway exhibits significant variation across different species, most notably in the synthesis of L-ascorbic acid (Vitamin C). wikipedia.org

In most animals and plants, the D-glucuronic acid pathway is a primary route for ascorbic acid biosynthesis. wikipedia.orgwikipedia.org In these organisms, D-glucuronic acid is converted to L-gulonic acid, which is then transformed into L-gulono-1,4-lactone. The final, critical step is the oxidation of L-gulono-1,4-lactone to ascorbic acid, a reaction catalyzed by the enzyme L-gulonolactone oxidase (GULO). wikipedia.orgmdpi.com

However, a number of species, including humans, other primates, guinea pigs, and most bats, are unable to synthesize their own ascorbic acid. wikipedia.orgmdpi.comelifesciences.org This inability is due to the lack of a functional GULO enzyme, as the gene encoding it has become mutated and non-functional over the course of evolution. wikipedia.orgmdpi.com In these species, L-gulonic acid is diverted to an alternative endpoint; it is oxidized and then decarboxylated to form L-xylulose. biologydiscussion.com Consequently, these species must obtain ascorbic acid from dietary sources. mdpi.com

Plants also synthesize ascorbic acid, but they primarily utilize alternative pathways, such as the L-galactose pathway, and employ a different enzyme, L-galactonolactone dehydrogenase (GLDH), to catalyze the final step. wikipedia.orgelifesciences.orgfrontiersin.org

Comparison of Ascorbic Acid Synthesis Capability

| Feature | Ascorbic Acid Synthesizing Animals (e.g., Goats, Rats) | Humans and Other Primates | Plants |

|---|---|---|---|

| Synthesis Capability | Yes | No (Dietary vitamin required) wikipedia.orgmdpi.com | Yes |

| Key Precursor from Pathway | L-gulono-1,4-lactone mdpi.com | L-gulonic acid is formed but cannot be converted to ascorbic acid. biologydiscussion.com | Multiple pathways (e.g., L-galactose pathway) wikipedia.orgfrontiersin.org |

| Terminal Enzyme | L-gulonolactone oxidase (GULO) wikipedia.orgmdpi.com | GULO gene is non-functional. wikipedia.orgmdpi.com | L-galactonolactone dehydrogenase (GLDH) elifesciences.org |

| Metabolic End-Product of the Diverted Pathway | L-Ascorbic Acid | L-Xylulose biologydiscussion.com | L-Ascorbic Acid |

Enzymatic Transformations and Biochemical Interactions

D-Glucuronolactone Dehydrogenase Activity

D-Glucuronolactone dehydrogenase is the enzyme responsible for the oxidation of D-Glucuronolactone. This transformation is a key step in the metabolic pathway that converts D-Glucuronolactone into D-glucaric acid. atamanchemicals.com Research has identified this enzyme in the non-particulate fraction of liver homogenates, indicating it is a cytosolic enzyme. atamanchemicals.com The activity of this dehydrogenase is crucial for the synthesis of D-glucaric acid, a compound found in normal mammalian urine. atamanchemicals.com

Substrate Specificity and Catalytic Mechanisms

Cofactor Requirements (e.g., NAD-linked reactions)

The catalytic activity of D-Glucuronolactone Dehydrogenase is dependent on the presence of a specific coenzyme. The enzyme utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as the electron acceptor in the oxidation of D-Glucuronolactone to D-glucaric acid. atamanchemicals.com The reaction proceeds as an NAD-linked dehydrogenation, where the lactone substrate is oxidized, and NAD+ is reduced to NADH.

Kinetic Characterization of Enzyme Activity

A thorough kinetic characterization of D-Glucuronolactone Dehydrogenase, including the determination of its Michaelis-Menten constant (Km) for D-Glucuronolactone and its maximum velocity (Vmax), is not well-documented in the accessible literature. Such kinetic data is essential for a complete understanding of the enzyme's efficiency and its regulation within the metabolic context of D-Glucuronolactone metabolism.

Modulation of Beta-Glucuronidase Activity

Beta-glucuronidase (EC 3.2.1.31) is a lysosomal enzyme that catalyzes the hydrolysis of β-D-glucuronides, which are conjugates of various substances with glucuronic acid. nih.govsigmaaldrich.com This process is vital in the metabolism and excretion of drugs, hormones, and other xenobiotics. scbt.com The activity of this enzyme can be significantly modulated by specific inhibitors, most notably by lactone derivatives of sugar acids.

D-Glucaro-1,4-Lactone as a Potent Inhibitor

D-Glucaro-1,4-lactone, also known as D-saccharic acid 1,4-lactone, is recognized as a potent inhibitor of beta-glucuronidase. nih.govnih.gov Its strong inhibitory properties have led to its common use as a reference or standard inhibitor in the development and screening of new beta-glucuronidase inhibitors. nih.gov The inhibitory effect is significant, with studies reporting concentrations as low as 0.06 mM being capable of suppressing 75% of beta-glucuronidase activity in bile. nih.gov

Inhibitory Potency of D-Glucaro-1,4-Lactone against Beta-Glucuronidase

| Enzyme Source | Parameter | Value | Reference |

|---|---|---|---|

| Purified E. coli | % Inhibition | 99.6% at 177 mM | nih.gov |

| Mouse Intestinal Contents | % Inhibition | 95% at 177 mM | nih.gov |

| Mouse Intestinal Contents | % Inhibition | 50% at 31.5 mM | nih.gov |

Mechanistic Studies of Beta-Glucuronidase Inhibition

Mechanistic studies indicate that D-Glucaro-1,4-lactone functions by directly interacting with the active site of beta-glucuronidase. scbt.comresearchgate.net This mode of action is characteristic of competitive inhibition, where the inhibitor molecule resembles the substrate and binds to the enzyme's active site, thereby preventing the substrate from binding. A crystal structure of E. coli beta-glucuronidase in a complex with D-glucaro-1,4-lactone has shown that the inhibitor is bound to the active site residues. researchgate.net This direct binding disrupts the catalytic pathway of the enzyme, effectively blocking its ability to hydrolyze glucuronide substrates. scbt.com

Interactions with UDP-Glucuronosyltransferases (UGTs)

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that are central to phase II metabolism. They catalyze the transfer of glucuronic acid from the activated donor molecule, UDP-glucuronic acid (UDPGA), to a wide array of substrates. This process, known as glucuronidation, significantly increases the water solubility of lipophilic compounds, facilitating their excretion from the body. nih.gov

The direct precursor for glucuronide conjugate formation is UDP-glucuronic acid (UDPGA). pharmacy180.com The biosynthesis of UDPGA primarily occurs through the oxidation of UDP-glucose, a pathway that originates from glucose-1-phosphate. biologydiscussion.com D-glucuronic acid, and by extension its lactone form, D-Glucuro-3,6-lactone, is part of the uronic acid pathway of glucose metabolism. slideshare.net This pathway provides an alternative route for the synthesis of D-glucuronic acid from glucose. slideshare.netfigshare.com

Once formed, D-glucuronic acid can be converted into UDPGA. figshare.com Therefore, this compound, being in equilibrium with D-glucuronic acid, serves as a component of the precursor pool for the synthesis of the essential coenzyme UDPGA required for glucuronidation reactions. patsnap.com However, it is important to note that the direct pathway from glucose to UDP-glucose and then to UDPGA is considered the main route for UDPGA synthesis. figshare.com

The UGT superfamily in humans is divided into several families and subfamilies, with UGT1 and UGT2 being the most significant in drug and xenobiotic metabolism. nih.gov These isoforms exhibit broad and often overlapping substrate specificities, enabling the glucuronidation of a vast array of compounds. The specific UGT isoform involved in the metabolism of a particular substrate is determined by the chemical structure of that substrate. frontiersin.org

Different UGT isoforms are responsible for the glucuronidation of various classes of compounds, including bilirubin (B190676), steroids, bile acids, and a multitude of drugs. nih.gov For example, UGT1A1 is the primary enzyme responsible for the glucuronidation of bilirubin, while other isoforms like UGT1A4 are known for their role in conjugating certain amines. frontiersin.org The diversity in substrate specificity ensures that the body can effectively eliminate a wide range of both endogenous and exogenous substances.

| UGT Isoform | Major Substrates |

|---|---|

| UGT1A1 | Bilirubin, Estradiol, Etoposide, SN-38 |

| UGT1A3 | Amitriptyline, Imipramine, Ketoprofen |

| UGT1A4 | Trifluoperazine, Lamotrigine, Imipramine |

| UGT1A6 | Serotonin, Simple Phenols, Salicylic Acid |

| UGT1A9 | Propofol, Mycophenolic Acid, Flavonoids |

| UGT2B7 | Morphine, Codeine, Zidovudine (AZT), NSAIDs (e.g., Ibuprofen) |

| UGT2B15 | S-oxazepam, Lorazepam, Androsterone |

Uronate Isomerase Activity on D-Glucuronate

Uronate isomerase is an enzyme that catalyzes the reversible isomerization of D-glucuronate to D-fructuronate. nih.gov This reaction is a key step in the metabolic pathway of D-glucuronate in some bacteria. nih.gov

The catalytic mechanism of uronate isomerase involves a proton transfer. nih.gov The proposed mechanism suggests that an active site base abstracts a proton from the C2 position of D-glucuronate, leading to the formation of a cis-enediol intermediate. oup.com Subsequently, a proton is transferred to the C1 position of the intermediate, resulting in the formation of D-fructuronate. oup.com

Structural and kinetic studies have identified key amino acid residues that participate in this transformation. For instance, in Escherichia coli, the pH-rate profiles indicate that one functional group must be unprotonated and another protonated for catalytic activity. nih.gov X-ray crystallography of the enzyme from Bacillus halodurans with bound D-glucuronate has shown that the C-6 carboxylate and C-5 hydroxyl groups of the substrate ligate to a metal center in the active site. medchemexpress.com The C-2 and C-3 hydroxyl groups are hydrogen-bonded to an arginine residue, and the C-1 carbonyl group is hydrogen-bonded to a tyrosine residue. medchemexpress.com The proton transfer is thought to be initiated by the combined actions of an aspartate residue and the substrate's C-5 hydroxyl group, with a conserved tyrosine and/or arginine facilitating the proton shuttle between the C-2 and C-1 oxygens. medchemexpress.com

The activity of uronate isomerase can be inhibited by substrate analogs that bind to the active site. These inhibitors are valuable tools for studying the enzyme's mechanism and structure. Several competitive inhibitors of uronate isomerase have been identified and characterized.

Research has shown that D-arabinaric acid and a monohydroxamate derivative are potent competitive inhibitors of the enzyme. nih.gov Another identified competitive inhibitor is 2,6-Anhydro-L-Gulonic Acid, a cyclic analogue that mimics the pyranose form of D-glucuronate. nih.gov The inhibition constants (Ki) for these compounds have been determined, providing a quantitative measure of their inhibitory potency.

| Inhibitor | Type of Inhibition | Ki Value | Enzyme Source |

|---|---|---|---|

| D-arabinaric acid | Competitive | 13 nM | Not Specified |

| Monohydroxamate derivative | Competitive | 670 nM | Not Specified |

| 2,6-Anhydro-L-Gulonic Acid | Competitive | 45 ± 4 μM | E. coli |

| 2,6-Anhydro-L-Gulonic Acid | Competitive | 24 ± 2 μM | B. halodurans |

Synthetic Chemistry and Derivatization Strategies

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of traditional chemical methods. This approach is particularly effective for carbohydrate chemistry, where achieving regioselectivity and stereoselectivity can be challenging.

D-Glucuro-3,6-lactone, also known as D-glucurono-γ-lactone, is the intramolecular ester of D-glucuronic acid. The formation of the lactone from the free acid is a reversible equilibrium reaction that is highly dependent on environmental conditions. The cyclization to the γ-lactone is typically achieved by heating an acidic solution of D-glucuronic acid. This process involves the removal of a water molecule as the hydroxyl group on carbon 6 attacks the carboxylic acid group (carbon 1). Acidification of a solution containing the sodium salt of glucuronic acid to a pH of 2, followed by extraction, facilitates the formation of the lactone ring ceon.rs.

A prominent biosynthetic route to D-glucuronic acid, the direct precursor to the lactone, starts from myo-inositol. google.com This pathway utilizes the enzyme myo-inositol oxygenase (MIOX), a non-heme iron enzyme that catalyzes the oxidative cleavage of the myo-inositol ring to form D-glucuronic acid. google.comunimore.it

Enzymatic Conversion : A mixture containing myo-inositol and myo-inositol oxygenase is incubated in the presence of oxygen. google.com This enzymatic reaction converts myo-inositol into D-glucuronic acid. google.com Whole-cell biocatalysts, such as Escherichia coli engineered to overexpress MIOX genes from various organisms like Thermothelomyces thermophila, have been developed to efficiently produce D-glucuronic acid, with reported yields as high as 106 g/L. nih.govresearchgate.net

Chemical Lactonization : The resulting D-glucuronic acid is then converted to this compound. This is achieved by heating the solution under acidic pH conditions, which promotes the intramolecular esterification to form the stable γ-lactone. google.com The lactone can then be recovered and crystallized from the acidic solution. google.com

Table 1: Key Steps in Chemoenzymatic Synthesis from Myo-Inositol

| Step | Description | Key Reagents/Components | Product |

| 1. Biocatalysis | Enzymatic oxidation of the myo-inositol ring. | Myo-inositol, Myo-inositol oxygenase (MIOX), Oxygen | D-Glucuronic Acid |

| 2. Lactonization | Intramolecular esterification (cyclization). | D-Glucuronic Acid, Acid (to lower pH), Heat | This compound |

This compound serves as a valuable starting material for more complex chemoenzymatic syntheses. An example is the synthesis of sucuronic acid (SucA), a sucrose analogue where the D-glucose residue is replaced by D-glucuronic acid. nih.govresearchgate.net This multi-step process effectively demonstrates the integration of chemical and enzymatic transformations. nih.govresearchgate.net

The synthesis proceeds as follows:

Chemical Step : this compound is first treated with a strong base anion exchange resin in anhydrous methanol to synthesize methyl D-glucuronate (GlcAM). nih.govresearchgate.net

Enzymatic Step : The synthesized GlcAM and fructose are used as substrates for the enzyme β-fructofuranosidase from Microbacterium saccharophilum K-1. This enzyme leverages its transfructosylation activity to produce methyl sucuronate (SucAM). nih.govresearchgate.net

Chemical Derivatization Methodologies

The hydroxyl groups of this compound are primary targets for chemical modification, allowing for the synthesis of a wide range of derivatives. Protecting group chemistry is commonly employed to selectively modify the molecule for use in further synthetic steps.

Acetylation and benzoylation are common methods for protecting the hydroxyl groups of carbohydrates. These reactions typically involve treating the carbohydrate with an acylating agent in the presence of a catalyst.

Acetylation : The peracetylated derivative, 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone, is a widely used intermediate. ceon.rs It can be synthesized in high yield (90%) by reacting this compound with acetic anhydride in glacial acetic acid, using perchloric acid (HClO4) as a catalyst. ceon.rs

Benzoylation : Similar to acetylation, benzoyl derivatives can also be prepared in high yields, providing an alternative protecting group strategy. ceon.rs

These acylated derivatives are crucial in glycosylation reactions, where they can act as glycosyl donors for the synthesis of various glucuronides. nih.gov

Isopropylidene groups are frequently used to protect 1,2- or 1,3-diol functionalities in carbohydrates. ceon.rs They are typically formed by reacting the diol with acetone in the presence of an acid catalyst.

For this compound, the 1,2-O-isopropylidene derivative is a key synthetic intermediate. A high-yield synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone (88% yield) has been reported by refluxing this compound with acetone and copper(II) chloride dihydrate (CuCl2·2H2O) for 8 hours. ceon.rs This protected lactone can be further derivatized; for instance, its remaining free hydroxyl group at the C5 position can be acetylated to form 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone in quantitative yield. ceon.rs

Table 2: Examples of this compound Derivatization

| Derivative Name | Reagents | Catalyst/Conditions | Yield | Reference |

| 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone | Acetic anhydride, Glacial acetic acid | HClO4 | 90% | ceon.rs |

| 1,2-O-isopropylidene-D-glucurono-6,3-lactone | Acetone | CuCl2·2H2O, Reflux | 88% | ceon.rs |

| 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone | 1,2-O-isopropylidene derivative, Acetic anhydride | Pyridine | Quantitative | ceon.rs |

Glycosylation and Esterification Techniques

The chemical modification of D-Glucurono-3,6-lactone through glycosylation and esterification is fundamental to its use as a synthetic precursor. The presence of the electron-withdrawing carboxylic group at the C-5 position reduces the reactivity at the anomeric center, making glycosylation challenging. researchgate.net However, various strategies have been developed to overcome this.

Glycosylation: D-Glucurono-3,6-lactone can be converted into effective glycosyl donors for the synthesis of complex glycosides. For example, it is a known starting material for the preparation of methyl ester trichloroacetimidate donors. nih.gov This multi-step conversion yields a reactive species that can then be used to glycosylate alcohols. In one instance, a methyl ester trichloroacetimidate derived from D-(+)-glucurono-3,6-lactone was used for the glucuronidation of quercetin, a flavonoid compound. nih.gov

Microwave-assisted reactions have also been employed for the direct glycosylation of the lactone. The reaction of D-Glucurono-3,6-lactone with various alcohols in the presence of acidic catalysts like FeCl₃ or Dawson-type polyoxometalates under microwave irradiation can produce alkyl glucofuranosidurono-6,3-lactones in high yields (62–98%). researchgate.net

| Technique | Reactants | Catalyst/Conditions | Product | Reference |

| Glycosylation (via Imidate Donor) | D-(+)-glucurono-3,6-lactone (multi-step conversion to imidate donor) + Aglycone (e.g., Quercetin) | Known procedures | Optically Active Glycoside | nih.gov |

| Microwave-Assisted Glycosylation | D-Glucurono-3,6-lactone + Alcohol | Acidic catalysts (e.g., FeCl₃), Microwave irradiation | Alkyl glucofuranosidurono-6,3-lactones | researchgate.net |

| Esterification (Acetylation) | D-Glucurono-3,6-lactone + Acetic Anhydride | Perchloric acid | 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone | ceon.rs |

Controlled Reduction Reactions (e.g., for Deoxypyranose Sugars)

Controlled reduction of D-Glucurono-3,6-lactone and its derivatives provides access to a range of valuable sugar molecules. The lactone functionality and the carboxylic acid precursor can be selectively reduced to yield aldehydes, primary alcohols, or deoxygenated products, depending on the reagents and conditions employed.

The reduction of protected derivatives like 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone has been investigated. ceon.rs For example, treatment of this acetylated lactone with lithium borohydride (LiBH₄) and a Lewis acid such as boron trifluoride etherate can be used to perform reductions, although the reaction may proceed with low intensity. ceon.rs Such reactions are foundational for converting the glucuronic acid scaffold into other sugar types. D-Glucurono-6,3-lactone has been successfully used as a starting material for the synthesis of L-gulose and D-gluco-hexodialdose through controlled reduction processes. medchemexpress.com

These reduction strategies are instrumental in modifying the core carbohydrate structure, enabling the synthesis of less common sugars or those with specific functionalities, such as deoxypyranose sugars, which are components of many biologically active natural products.

Applications in Carbohydrate Synthesis

D-Glucurono-3,6-lactone is a key precursor in the synthesis of a diverse array of complex carbohydrates and their conjugates. medchemexpress.comsigmaaldrich.comatamanchemicals.com

Precursor for Optically Active Glycosides and Sugars

As a chiral molecule derived from D-glucose, D-Glucurono-3,6-lactone is an excellent starting point for the synthesis of various optically active compounds. medchemexpress.comsigmaaldrich.comatamanchemicals.com Its inherent stereochemistry is leveraged to produce enantiomerically pure glucopyranoses and other sugar derivatives. The synthetic transformations described, including glycosylation and reduction, all lead to the formation of optically active products, preserving the stereochemical integrity of the original starting material.

Synthesis of Purine (B94841) Nucleosides Containing Glucuronic Acid Moieties

D-Glucurono-3,6-lactone and its derivatives are valuable precursors for the synthesis of nucleoside analogues containing glucuronic acid. researchgate.netresearchgate.netresearchgate.net These modified nucleosides are of interest for their potential biological activities.

The general synthetic approach involves the coupling of a protected glucuronic acid derivative (the glycosyl donor) with a purine base. In one established method, acetylated glucuronolactones are coupled with silylated purine bases, such as 2-acetamido-6-chloropurine. researchgate.netresearchgate.net This N-glycosylation reaction is typically promoted by a Lewis acid catalyst, like trimethylsilyl triflate, and can lead to the formation of both N9 and N7 purine nucleosides. researchgate.netresearchgate.net The triacetylated bicyclic lactone itself has been used as a glycosyl donor in these coupling reactions. researchgate.netresearchgate.net

| Glycosyl Donor Precursor | Purine Base | Catalyst | Product | Reference |

| Acetylated Glucuronolactones | Silylated 2-acetamido-6-chloropurine | Trimethylsilyl triflate | N9 and N7 purine nucleosides | researchgate.netresearchgate.net |

Preparation of Long-Chain Alkyl Glucofuranosides

D-Glucurono-3,6-lactone is utilized as a starting reagent for the synthesis of long-chain alkyl glucofuranosides. medchemexpress.comsigmaaldrich.comatamanchemicals.com These amphiphilic molecules, which contain a hydrophilic sugar headgroup and a hydrophobic alkyl tail, have applications as surfactants and in materials science. As previously mentioned, microwave-assisted glycosylation of the lactone with long-chain alcohols provides a direct and efficient route to the corresponding alkyl glucofuranosidurono-6,3-lactones, which are the precursors to the desired glucofuranosides. researchgate.net

Synthesis of Sucuronic Acid and Related Oligosaccharides

D-Glucurono-3,6-lactone is a key raw material for the chemoenzymatic synthesis of sucuronic acid, a disaccharide in which the D-glucose unit of sucrose is replaced by D-glucuronic acid. nih.govresearchgate.net This synthesis is accomplished through a three-step process:

Chemical Step 1 : D-glucurono-6,3-lactone (GlcL) is treated with a strong base anion exchange resin in anhydrous methanol to synthesize methyl D-glucuronate (GlcAM). nih.govresearchgate.net

Enzymatic Step : The synthesized GlcAM is reacted with fructose, utilizing the transfructosylation activity of the enzyme β-fructofuranosidase from Microbacterium saccharophilum K-1. This step produces methyl sucuronate (SucAM). nih.govresearchgate.net The yield of this reaction can be improved by adding a yeast that consumes the glucose byproduct, driving the equilibrium toward the desired product. nih.gov

Chemical Step 2 : The ester bond of methyl sucuronate is hydrolyzed using an anion exchange resin, followed by treatment with sodium hydroxide to yield sodium sucuronate (SucA·Na). nih.govresearchgate.net

Utility in the Preparation of Glucuronide Conjugates for Research

D-Glucurono-3,6-lactone is a key building block in the synthesis of glucuronide conjugates, which are crucial for studying the metabolism of drugs and other xenobiotics. The process often involves converting the lactone into a more reactive glycosyl donor.

For instance, D-(+)-glucurono-3,6-lactone can be transformed over several steps into the methyl ester trichloroacetimidate of glucuronic acid. mdpi.comnih.gov This activated intermediate is then used in glycosylation reactions to couple the glucuronic acid moiety to various molecules. This strategy has been successfully employed in the synthesis of complex metabolites like quercetin-3'-glucuronide and morphine-3,6-di-β-D-glucuronide, providing essential standards for pharmacological and toxicological research. mdpi.com By replacing traditional glycosyl bromides with imidate donors derived from the lactone, chemists can achieve higher yields and stereoselectivity, favoring the formation of the desired β-anomers. mdpi.comnih.gov

Furthermore, the lactone is utilized in chemoenzymatic methods. In one such approach, D-glucurono-6,3-lactone is treated with a strong base anion exchange resin in methanol to produce methyl D-glucuronate. nih.govresearchgate.net This derivative can then be used in subsequent enzyme-catalyzed reactions to synthesize novel disaccharides like sucuronic acid, where the glucose unit of sucrose is replaced by D-glucuronic acid. nih.govresearchgate.net These synthetic conjugates are instrumental in exploring enzyme specificity and developing new carbohydrate-based materials.

Advanced Synthetic Techniques

Modern synthetic methodologies are being applied to reactions involving D-Glucurono-3,6-lactone and its parent acid to improve efficiency, selectivity, and environmental footprint. These advanced techniques represent a significant step forward from classical synthetic approaches.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering advantages such as reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating. sphinxsai.comnih.gov

In the context of uronic acid chemistry, monomode microwave irradiation has been effectively used to synthesize derivatives of D-glucuronic acid, which exists in equilibrium with its lactone form. tandfonline.comresearchgate.net Specifically, the direct coupling of unprotected D-glucuronic acid with various alcohols has been achieved in less than 10 minutes at 85°C using microwave heating. tandfonline.comresearchgate.net This rapid process yields monosubstituted β-D-glucofuranosidurono-6,3-lactones in nearly quantitative amounts. researchgate.net The high efficiency and speed of MAOS drastically reduce the potential for side reactions and degradation that can occur with prolonged heating under conventional conditions. researchgate.net

The synergy of microwave heating with specific catalytic systems has proven to be a particularly fast and clean strategy in carbohydrate chemistry. researchgate.net This approach allows for the creation of a variety of surface-active agents and other valuable derivatives from renewable carbohydrate sources. tandfonline.com

| Nucleophilic Alcohol | Product | Yield (%) | Anomeric Ratio (α:β) |

| Methanol | Methyl D-glucofuranosidurono-6,3-lactone | 98 | 10:90 |

| Ethanol | Ethyl D-glucofuranosidurono-6,3-lactone | 95 | 10:90 |

| Propan-1-ol | Propyl D-glucofuranosidurono-6,3-lactone | 92 | 10:90 |

| Butan-1-ol | Butyl D-glucofuranosidurono-6,3-lactone | 96 | 10:90 |

| Allyl alcohol | Allyl D-glucofuranosidurono-6,3-lactone | 95 | 10:90 |

This table presents data from microwave-assisted synthesis of alkyl D-glucofuranosidurono-6,3-lactones from D-glucuronic acid. The reactions were conducted at 85°C for 10 minutes. Data sourced from Taylor & Francis Online. tandfonline.com

Solid Acid Catalyst Applications in Synthesis

The use of solid acid catalysts is a cornerstone of green chemistry, offering advantages like easy separation from the reaction mixture, potential for recycling, and reduced corrosion and waste generation. mdpi.com

In the microwave-assisted synthesis of D-glucofuranosidurono-6,3-lactones, a solid acid catalyst consisting of sulfuric acid impregnated onto silica (B1680970) gel (H₂SO₄/SiG₆₀) has been used with great success. tandfonline.comresearchgate.net This cost-effective and heterogeneous catalyst effectively promotes the reaction between D-glucuronic acid and alcohols. tandfonline.com The process is highly selective, yielding the desired monosubstituted lactones without the formation of disubstituted adducts or other side products that are often observed under classical, thermally driven conditions. researchgate.net

The application of this solid catalyst simplifies the workup procedure significantly; the catalyst can be removed by simple filtration, eliminating the need for complex purification steps. tandfonline.comresearchgate.net The stability of the supported sulfuric acid catalyst under microwave conditions further enhances its utility, making the combination of MAOS and solid acid catalysis an efficient, selective, and eco-friendly methodology in carbohydrate chemistry. tandfonline.comresearchgate.net

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces environmental impact and improves safety. Microwave-assisted synthesis is particularly amenable to solvent-free conditions, where the neat reactants are irradiated. sphinxsai.comnih.gov

In the microwave-promoted derivatization of D-glucuronic acid, reactions have been conducted using an excess of the nucleophilic alcohol, which serves as both a reactant and the reaction medium. tandfonline.comresearchgate.net While not strictly "solvent-free" in the absence of an additional inert solvent, this approach minimizes waste by incorporating the reaction medium into the final product. After the reaction, the excess alcohol can be easily removed by evaporation. tandfonline.com This methodology provides a cleaner alternative to reactions requiring large volumes of non-reagent solvents. The development of truly solvent-free reaction conditions, potentially using solid-state reactions under microwave irradiation, remains an active area of research in sustainable carbohydrate chemistry.

Analytical Methodologies and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of D-Glucurono-3,6-lactone. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used techniques, often employing specific strategies to overcome analytical hurdles.

High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing D-Glucurono-3,6-lactone. atamankimya.comatamanchemicals.com A common approach involves reverse-phase (RP) HPLC. sielc.com One established RP-HPLC method utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid is substituted for phosphoric acid. sielc.com HPLC systems equipped with a diode array detector (DAD) are frequently used for detection, especially after derivatization to enhance visibility. atamankimya.comatamanchemicals.com

Interactive Table: Typical HPLC Parameters for D-Glucurono-3,6-lactone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-Phase (e.g., Newcrom R1, C18) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.com |

| Acid Modifier | Phosphoric Acid (for standard HPLC) or Formic Acid (for MS-compatibility) | sielc.com |

| Detector | Diode Array Detector (DAD) | atamankimya.comatamanchemicals.com |

For enhanced sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. A rapid and sensitive analytical method has been developed using hydrophilic interaction liquid chromatography coupled to electrospray ionization tandem mass spectrometry (HILIC-ESI-MS/MS). atamankimya.com The high polarity of D-Glucurono-3,6-lactone makes HILIC a suitable separation mode. atamankimya.comatamanchemicals.com

To optimize analytical conditions, various HILIC columns and mobile phases have been tested. atamankimya.comatamanchemicals.com A study comparing amide, amino, and non-derivatized silica (B1680970) columns, along with acidic (pH 3) and alkaline (pH 9) eluents, found that an amide-bonded stationary phase with a pH 9 acetonitrile-rich mobile phase provided the best results. atamankimya.comatamanchemicals.com This combination yielded superior column retention, peak signal-to-noise ratio, and ESI-MS/MS response. atamankimya.comatamanchemicals.com The developed HILIC-ESI-MS/MS method demonstrated good linearity within a concentration range of 20 to 1500 ng/mL, with a correlation coefficient exceeding 0.998. atamanchemicals.com The method's limit of detection (LOD) was established at 6 ng/mL and the limit of quantitation (LOQ) at 20 ng/mL. atamanchemicals.com

Interactive Table: Optimized HILIC-MS/MS Conditions

| Parameter | Optimized Condition | Rationale | Reference |

|---|---|---|---|

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | Suitable for highly polar compounds | atamankimya.comatamanchemicals.com |

| Column | Amide-bonded stationary phase | Best performance for retention and signal | atamankimya.comatamanchemicals.com |

| Mobile Phase | Acetonitrile-rich, alkaline (pH 9) | Optimal ESI-MS response | atamankimya.comatamanchemicals.com |

| Detection | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | High sensitivity and selectivity | atamankimya.com |

A significant challenge in the analysis of D-Glucurono-3,6-lactone is its high polarity, low molecular weight, and lack of a strong chromophore, which complicates its detection using UV-based HPLC methods. atamankimya.comatamanchemicals.com To overcome this, pre-column derivatization is a common strategy. atamanchemicals.comiium.edu.my

The compound is often derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP) to attach a UV-active label. atamankimya.comatamanchemicals.com This reaction allows for sensitive detection using an HPLC-DAD system. atamankimya.comatamanchemicals.com This derivatization technique is crucial for regulatory testing, such as inspecting beverages for the illegal use of glucuronolactone. atamankimya.comatamanchemicals.com

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of D-Glucurono-3,6-lactone and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

NMR spectroscopy provides detailed information about the molecular structure of D-Glucurono-3,6-lactone. It is used to confirm the identity of the compound and its derivatives synthesized in research settings. researchgate.netresearchgate.net

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for the complete structural characterization of D-Glucurono-3,6-lactone. researchgate.netresearchgate.net 1D proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each nucleus. researchgate.net For instance, in the synthesis of intermediates from D-glucuronolactone, products are routinely characterized by comparing their 1D ¹H and ¹³C NMR data with previously reported values. researchgate.net

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are used to establish correlations between directly bonded protons and carbons, further aiding in the unambiguous assignment of signals and confirming the compound's intricate structure. researchgate.net While specific experimental data for the parent compound is limited in the provided context, predicted ¹H NMR data offers insight into its spectral characteristics.

Interactive Table: Predicted ¹H NMR Data for D-Glucurono-3,6-lactone (400 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Reference |

|---|---|---|---|

| 4.03 | Doublet of Doublets (dd) | 1 | hmdb.ca |

| 4.01 | Doublet of Triplets (dt) | 1 | hmdb.ca |

| 3.82 | Doublet of Doublets (dd) | 1 | hmdb.ca |

| 3.76 | Doublet (d) | 1 | hmdb.ca |

| 3.76 | Doublet of Doublets (dd) | 1 | hmdb.ca |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application in Monitoring Reaction Products and Equilibria

The quantitative analysis of D-Glucurono-3,6-lactone is crucial for monitoring the progress of chemical and enzymatic reactions where it is either a reactant or a product. Analytical techniques are employed to track the concentration changes over time, providing insights into reaction kinetics, yield, and the position of chemical equilibria. A significant application is in monitoring the enzymatic synthesis of D-glucuronic acid and its subsequent conversion to D-Glucurono-3,6-lactone. For instance, in processes utilizing enzymes like myo-inositol oxygenase to produce D-glucuronic acid, subsequent heating in an acidic medium converts the acid to the lactone. google.com

Advanced chromatographic methods, particularly Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-ESI-MS/MS), have proven effective for this purpose. atamanchemicals.comfoodhygiene.or.krfoodsafety.or.kr This method allows for the simultaneous separation and quantification of the highly polar D-Glucurono-3,6-lactone and its precursor, D-glucuronic acid. By monitoring the concentrations of both the acid and lactone forms, researchers can precisely determine the extent of the conversion and study the equilibrium between the two species under various conditions such as pH and temperature. atamanchemicals.comoup.com For example, a HILIC-ESI-MS/MS method using an amide-bonded stationary phase and an alkaline mobile phase (pH 9) provides excellent retention and sensitivity for glucuronolactone, enabling its detection in complex matrices like reaction media or beverages. atamanchemicals.comfoodsafety.or.kr

The data obtained from such monitoring is vital for process optimization in industrial biotechnology, ensuring maximum conversion of the substrate to the desired lactone product.

UV Spectroscopy for Detection and Quantification

Direct detection and quantification of D-Glucurono-3,6-lactone using Ultraviolet (UV) spectroscopy is generally not feasible. The molecule lacks a significant chromophore—a part of a molecule responsible for absorbing light in the UV-visible range. atamanchemicals.com Consequently, it does not exhibit strong absorbance, making it difficult to detect and quantify directly, especially at low concentrations.

To overcome this limitation, indirect methods involving chemical derivatization are employed. This strategy involves reacting the analyte with a derivatizing agent that introduces a chromophore into the molecule. For the analysis of D-Glucurono-3,6-lactone, a common approach is to first hydrolyze the lactone to D-glucuronic acid under alkaline conditions. oup.comnih.gov The resulting D-glucuronic acid is then derivatized with an agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP). oup.comnih.gov The PMP derivative is highly UV-active and can be readily detected and quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector. nih.gov This derivatization procedure effectively measures the total amount of D-glucuronic acid and D-Glucurono-3,6-lactone present in the sample. oup.com

While effective, this method does not distinguish between the lactone and acid forms and requires additional sample preparation steps.

Enzymatic and Biochemical Assays

Spectrophotometric Assays for Enzyme Activity (e.g., Beta-Glucuronidase)

Spectrophotometric assays are widely used to measure the activity of enzymes involved in the metabolism of glucuronides, the derivatives of D-glucuronic acid. While D-Glucurono-3,6-lactone itself is not typically the direct substrate for these enzymes, its open-chain equilibrium partner, D-glucuronic acid, is the central moiety in the substrates they act upon.

A prominent example is the assay for beta-glucuronidase (GUS). nih.govcreative-enzymes.com This enzyme catalyzes the hydrolysis of β-D-glucuronides. creative-enzymes.com A common and continuous spectrophotometric assay for beta-glucuronidase uses p-nitrophenyl β-D-glucuronide (PNPG) as a substrate. nih.govresearchgate.net The enzyme cleaves this colorless substrate to release D-glucuronic acid and p-nitrophenol, a chromophoric product that is yellow under alkaline conditions and exhibits strong absorbance at 405 nm. nih.govresearchgate.net The rate of increase in absorbance at 405 nm is directly proportional to the enzyme's activity. This method is highly sensitive and allows for continuous monitoring of the reaction. nih.gov

Another method for beta-glucuronidase involves phenolphthalein (B1677637) glucuronide as the substrate. sigmaaldrich.com The enzyme liberates phenolphthalein, which turns pink in an alkaline solution and can be quantified by measuring the absorbance at 540 nm. sigmaaldrich.com

Similarly, enzymes like uronate dehydrogenase, which catalyzes the oxidation of D-glucuronate, can be assayed spectrophotometrically. nih.govresearchgate.net This assay measures the production of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which absorb light at 340 nm. megazyme.com The rate of increase in absorbance at this wavelength corresponds to the rate of D-glucuronate consumption. nih.govmegazyme.com

Table 1: Comparison of Spectrophotometric Assays for Related Enzyme Activities

| Enzyme | Substrate | Product Detected | Wavelength | Principle |

| Beta-Glucuronidase | p-nitrophenyl β-D-glucuronide | p-nitrophenol | 405 nm | Cleavage of a colorless substrate to produce a colored product. nih.gov |

| Beta-Glucuronidase | Phenolphthalein glucuronide | Phenolphthalein | 540 nm | Release of an indicator molecule that becomes colored at a specific pH. sigmaaldrich.com |

| Uronate Dehydrogenase | D-Glucuronic Acid | NADH / NADPH | 340 nm | Monitoring the production of a reduced cofactor (NADH/NADPH). nih.govmegazyme.com |

| Glucuronolactone Reductase | L-gulono-1,4-lactone | NADPH | 340 nm | Monitoring the production of a reduced cofactor (NADPH). creative-enzymes.com |

Substrate Utilization Assays for Metabolic Studies

Substrate utilization assays are fundamental in metabolic studies to understand how cells or microorganisms consume and process specific compounds like D-Glucurono-3,6-lactone. These assays typically involve introducing the substrate into a biological system (e.g., cell culture, microbial broth, or tissue homogenate) and monitoring its disappearance over time.

The concentration of D-Glucurono-3,6-lactone in the culture medium can be measured at different time points using the sensitive analytical methods described previously, such as HILIC-ESI-MS/MS. foodhygiene.or.krfoodsafety.or.kr A decrease in the concentration of the substrate indicates that it is being taken up and metabolized by the cells.

To gain deeper insight into the metabolic fate of the compound, researchers can simultaneously monitor for the appearance of predicted metabolites. For example, the metabolism of D-Glucurono-3,6-lactone could lead to the formation of D-glucaric acid or L-gulonic acid, which can also be quantified chromatographically. creative-enzymes.com

A more advanced approach involves the use of isotopically labeled substrates (e.g., using ¹³C or ¹⁴C). By supplying ¹³C-labeled D-Glucurono-3,6-lactone to a biological system, researchers can use mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to trace the path of the carbon atoms through various metabolic pathways. This powerful technique, known as metabolic flux analysis, can reveal how the compound is integrated into central carbon metabolism and identify the key enzymes and pathways involved in its breakdown.

Mechanistic and in Vitro Studies on Biological Actions

Role in Xenobiotic Metabolism (Excluding Clinical Outcomes)

D-Glucurono-3,6-lactone plays a significant role in the metabolism of foreign compounds (xenobiotics) primarily through its influence on the glucuronidation pathway. This process is a major phase II detoxification reaction in the body, enhancing the water solubility of xenobiotics and facilitating their excretion.

Mechanistic Insights into Glucuronidation Processes

Glucuronidation involves the enzymatic transfer of a glucuronic acid moiety from uridine diphosphate glucuronic acid (UDPGA) to a xenobiotic. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). While D-Glucurono-3,6-lactone is a precursor to D-glucuronic acid, the direct substrate for glucuronidation is the activated form, UDPGA, which is synthesized from glucose.

The primary mechanism by which D-Glucurono-3,6-lactone influences xenobiotic metabolism is through its role as an inhibitor of the enzyme β-glucuronidase. This enzyme is responsible for the hydrolysis of glucuronide conjugates, a process that can reverse the detoxification achieved through glucuronidation. By inhibiting β-glucuronidase, D-Glucurono-3,6-lactone helps to maintain higher levels of the water-soluble glucuronide conjugates, thereby promoting the elimination of toxins from the body.

Impact on Glucuronide Conjugate Stability and Hydrolysis

The stability of glucuronide conjugates is crucial for the effective detoxification and elimination of xenobiotics. The enzyme β-glucuronidase, present in various tissues and produced by gut microflora, can cleave the glucuronic acid from the xenobiotic, leading to the release of the potentially harmful parent compound. This deconjugation process can contribute to enterohepatic recirculation, where the liberated xenobiotic is reabsorbed, prolonging its presence in the body.

D-Glucurono-3,6-lactone, by inhibiting β-glucuronidase, directly enhances the stability of these glucuronide conjugates. This inhibition prevents the premature hydrolysis of the conjugates, ensuring that they remain in their water-soluble form and are efficiently excreted through urine or bile. This action effectively reduces the body's exposure to the harmful effects of the xenobiotics.

Antioxidant Mechanisms (Investigated In Vitro)

While the antioxidant properties of D-glucuronic acid, the hydrolyzed form of D-Glucurono-3,6-lactone, have been suggested, specific in vitro studies on the direct antioxidant mechanisms of D-Glucurono-3,6-lactone are limited in the current scientific literature.

Radical Scavenging Activities

Standard in vitro assays to determine the direct radical scavenging activity of chemical compounds include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. However, a review of the available scientific literature did not yield specific studies that have evaluated the radical scavenging capacity of D-Glucurono-3,6-lactone using these or similar methods.

Modulation of Oxidative Stress Markers

Effects on Cellular Metabolism In Vitro

The in vitro effects of D-Glucurono-3,6-lactone on key cellular metabolic pathways have not been extensively studied. While it is a derivative of glucose and is metabolized in the body, its direct impact on cellular processes such as glycolysis or cellular respiration in cultured cells has not been a primary focus of research to date. Consequently, there is a lack of specific data from in vitro studies detailing its influence on cellular energy metabolism.

Influence on Glycogen Metabolism in Isolated Cells

The connection between D-Glucurono-3,6-lactone and glycogen metabolism is rooted in their shared biochemical origins within the uronic acid pathway, a minor route for glucose oxidation. The initial steps of this pathway are identical to those of glycogenesis (glycogen synthesis), wherein glucose is converted to glucose-6-phosphate, then to glucose-1-phosphate, and finally to UDP-glucose. tandfonline.com This UDP-glucose is a critical branch-point intermediate, serving as the direct precursor for glycogen synthesis.

In the uronic acid pathway, UDP-glucose is oxidized to UDP-glucuronate, the activated form of glucuronic acid essential for detoxification processes. nih.govnih.gov D-Glucuronic acid can then be converted to D-Glucurono-3,6-lactone. While direct studies measuring the effect of D-Glucurono-3,6-lactone on glycogen stores in isolated cell cultures are not extensively documented, metabolic tracer studies in animal models have shown that carbon atoms from administered D-glucuronolactone can be incorporated into liver glycogen. nih.gov This suggests that D-Glucurono-3,6-lactone or its metabolites can be channeled back into pathways that lead to glycogen formation. For instance, the uronic acid pathway ultimately produces L-xylulose, which can be converted into xylulose-5-phosphate, an intermediate of the pentose phosphate (B84403) pathway that can re-enter glycolysis and subsequently be used for glycogen synthesis. nih.gov

Studies on Liver Cell Cultures and Detoxification Pathways

The primary role of D-Glucurono-3,6-lactone in detoxification is to serve as a precursor for D-glucuronic acid, which in its activated form, UDP-glucuronate, is central to glucuronidation. jst.go.jp Glucuronidation is a major Phase II detoxification reaction that occurs predominantly in the liver. mdpi.com This process involves the enzymatic conjugation of glucuronic acid to a wide variety of substances, including metabolic waste products, drugs, and other foreign chemicals (xenobiotics). researchgate.net

This conjugation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of hepatocytes. nih.gov The attachment of the highly polar glucuronic acid moiety significantly increases the water solubility of the target substance, facilitating its elimination from the body via urine or bile. researchgate.net In vitro studies using human liver microsomes are fundamental for characterizing the activity of various UGT isoforms and their substrate specificities. These studies help to elucidate the metabolic fate of numerous compounds and the role of glucuronidation in their clearance. The major hepatic UGT enzymes have been extensively studied to understand their contribution to drug metabolism and detoxification.

| UGT Isoform | Representative Endogenous Substrates | Representative Exogenous Substrates (Drugs/Xenobiotics) |

|---|---|---|

| UGT1A1 | Bilirubin (B190676), Steroid hormones | SN-38 (Irinotecan metabolite), Efavirenz |

| UGT1A3 | Bile acids, Thyroxine | Anastrozole |

| UGT1A4 | Steroids | Imipramine, Trifluoperazine, Anastrozole |

| UGT1A6 | Serotonin | Acetaminophen (Paracetamol), Salicylic acid |

| UGT1A9 | Thyroxine | Mycophenolic acid, Propofol, Flavopiridol |

| UGT2B7 | Androgens, Estrogens, Bile acids | Morphine, Zidovudine (AZT), Epirubicin |

| UGT2B15 | Androgens | S-Oxazepam, Acetaminophen (Paracetamol) |

| UGT2B17 | Testosterone | Testosterone (exogenous) |

Investigation of Antimutagenic Activity (In Vitro Models)

Antimutagenic agents are compounds that can reduce or eliminate the mutagenic effects of physical or chemical mutagens. The potential antimutagenic activity of D-Glucurono-3,6-lactone has been investigated in vitro using bacterial reverse mutation assays, commonly known as the Ames test. tandfonline.com This test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce mutations that restore the functional capability of a gene in bacteria.

Studies in Bacterial Strains (e.g., Escherichia coli)

A key study investigated the bio-antimutagenic effects of twenty-three different lactones, including D-Glucurono-3,6-lactone (referred to as δ-glucuronolactone), against known chemical mutagens in Escherichia coli strains. tandfonline.com The study utilized E. coli B/r WP2, a tryptophan-requiring strain, to detect reverse mutations. The antimutagenic activity was assessed by adding the lactone to the assay plates along with a potent mutagen and observing the reduction in the number of revertant colonies compared to a control with the mutagen alone.

The study demonstrated that D-Glucurono-3,6-lactone possesses significant antimutagenic activity. tandfonline.com When tested against the mutagen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), it showed a strong inhibitory effect. Against 4-nitroquinoline 1-oxide (4NQO), its antimutagenic activity was described as remarkable. tandfonline.com These findings indicate that D-Glucurono-3,6-lactone can effectively counteract the DNA-damaging effects of these powerful mutagens in a bacterial model system.

| Bacterial Strain | Mutagen | Treatment | Number of Revertant Colonies/Plate | Inhibition of Mutagenicity (%) |

|---|---|---|---|---|

| E. coli WP2 | MNNG (8 µg/ml) | Mutagen Control | 1180 | - |

| D-Glucurono-3,6-lactone (10 mg/plate) + MNNG | 122 | 89.7% | ||

| E. coli WP2s (uvrA-) | 4NQO (2 µg/ml) | Mutagen Control | 1550 | - |

| D-Glucurono-3,6-lactone (10 mg/plate) + 4NQO | 165 | 89.4% |

Data adapted from Kuroda et al., 1986. tandfonline.com

Mechanistic Basis of Any Observed Antimutagenic Effects

The mechanisms by which antimutagens exert their protective effects can be broadly categorized into desmutagenesis, which involves inactivating mutagens outside the cell, and bio-antimutagenesis, which involves modulating cellular processes to prevent mutation after DNA has been damaged. nih.gov Based on the known biochemical roles of D-Glucurono-3,6-lactone, several plausible mechanisms for its observed antimutagenic activity can be proposed.

One of the most compelling mechanisms is the enhancement of detoxification pathways. As a direct precursor to UDP-glucuronate, D-Glucurono-3,6-lactone can support the glucuronidation of mutagens or their active metabolites. jst.go.jp Many mutagens are lipophilic compounds that require metabolic activation to exert their effects; this same lipophilicity makes them substrates for Phase II enzymes like UGTs. By increasing the capacity of the glucuronidation system, D-Glucurono-3,6-lactone could accelerate the conversion of active mutagens into water-soluble, excretable, and non-mutagenic glucuronide conjugates. This represents a form of desmutagenesis by preventing the mutagen from reaching its ultimate target, the cellular DNA.

Another potential mechanism is direct chemical inactivation. It is possible that the lactone structure of D-Glucurono-3,6-lactone could directly interact with the reactive forms of mutagens like MNNG and 4NQO, leading to their chemical neutralization before they can cause genetic damage. nih.gov This mode of action would also be classified as desmutagenesis. Further research is required to distinguish between these potential mechanisms and to fully elucidate the basis for the protective effects observed in vitro.

Future Research Directions

Exploration of Novel Enzymatic Pathways for D-Glucuro-3,6-lactone Production

Current biological production of this compound is intrinsically linked to the D-glucuronic acid pathway. In this pathway, D-glucose is converted through a series of enzymatic steps to UDP-α-D-glucuronic acid (UDPGA), the activated form of glucuronic acid. wikipedia.orgslideshare.net D-glucuronic acid can then cyclize to form its self-ester, this compound. wikipedia.org

Future research will likely focus on discovering and engineering novel enzymes and microbial pathways to enhance the efficiency and yield of this compound production. One promising avenue is the exploration of fungal metabolic pathways. For instance, in the filamentous fungus Aspergillus niger, a pathway for D-glucuronic acid catabolism has been partially elucidated, involving enzymes like D-glucuronic acid reductase and 2-keto-L-gulonate reductase. frontiersin.orgnih.gov Further investigation into these and other microbial systems could uncover novel enzymes with superior catalytic properties for D-glucuronic acid and, consequently, this compound synthesis.

Another area of interest is the heterologous expression of key enzymes in microbial hosts like Escherichia coli. For example, the co-expression of myo-inositol-1-phosphate synthase from Saccharomyces cerevisiae and myo-inositol oxygenase from mice in E. coli has been shown to produce D-glucuronic acid from D-glucose. asm.org By optimizing such synthetic pathways and potentially introducing an enzyme that facilitates the lactonization of D-glucuronic acid, researchers could develop robust and sustainable bioproduction platforms.

Table 1: Key Enzymes in D-Glucuronic Acid and this compound Related Pathways

| Enzyme | Reaction | Organism/Source | Potential for Novel Pathway Development |

| D-glucuronic acid reductase | D-glucuronic acid to L-gulonate | Aspergillus niger | Identification of more efficient reductases could improve pathway flux. frontiersin.orgnih.gov |

| 2-keto-L-gulonate reductase | 2-keto-L-gulonate to L-idonate | Aspergillus niger | Characterization of this enzyme could reveal new metabolic routes. frontiersin.orgnih.gov |

| myo-inositol oxygenase (MIOX) | myo-inositol to D-glucuronic acid | Mice | Engineering MIOX for higher activity and stability is a key research target. asm.orggoogle.com |

| Uronate dehydrogenase | D-glucuronic acid to D-glucaric acid | Pseudomonas syringae | While this enzyme leads away from lactone formation, understanding its regulation could be important. asm.org |

Development of Advanced Synthetic Strategies for Complex Derivatives

The chemical structure of this compound offers a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in materials science and pharmacology. The lactone ring and hydroxyl groups are amenable to various chemical modifications.

Recent research has demonstrated the synthesis of complex derivatives starting from this compound. For example, it has been used as a precursor for the synthesis of N9 and N7 purine (B94841) nucleosides containing glucuronic acid derivatives. researchgate.net Furthermore, 5-O-protected and 1,2-acetonide-protected D-glucurono-6,3-lactone furanosides have been converted into novel furano-glucuronamides. researchgate.netnih.govmanchester.ac.uk These studies highlight the potential of using this compound as a chiral building block.

Future synthetic strategies will likely focus on:

Regio- and Stereoselective Modifications: Developing methods to selectively modify specific hydroxyl groups on the lactone ring will be crucial for creating well-defined, complex molecules. This will involve the use of advanced protecting group strategies and stereoselective catalysts.

"Click Chemistry" and Bioconjugation: Utilizing efficient and robust reactions like "click chemistry" to attach various functionalities to this compound derivatives will enable the rapid generation of diverse compound libraries for screening.

Polymer Chemistry: Investigating the use of this compound derivatives as monomers for the synthesis of novel biodegradable polymers with tailored properties.

Deeper Understanding of its Role in Connective Tissue Biochemistry

This compound is a fundamental structural component of nearly all connective tissues. atamankimya.comhmdb.ca Its precursor, D-glucuronic acid, is a key building block of glycosaminoglycans (GAGs) such as hyaluronan, chondroitin (B13769445) sulfate, and heparan sulfate. frontiersin.org These GAGs are essential for the structure and function of the extracellular matrix, providing lubrication, shock absorption, and mediating cell signaling.

While the role of D-glucuronic acid in GAG biosynthesis is well-established, the specific functions of this compound within connective tissue are less clear. Future research in this area will aim to:

Investigate the in situ equilibrium: Determine the physiological concentrations and the equilibrium between D-glucuronic acid and this compound in different connective tissues and under various physiological and pathological conditions.

Identify specific protein interactions: Explore whether this compound directly interacts with and modulates the function of extracellular matrix proteins, such as collagen and elastin.

Elucidate its role in tissue repair and regeneration: Investigate the potential involvement of this compound in processes like wound healing and cartilage repair.

Elucidation of Regulatory Mechanisms in Endogenous Glucuronidation Pathways

The endogenous production of D-glucuronic acid, and therefore this compound, is tightly regulated as part of the broader glucuronidation pathway. This pathway is a major mechanism for the detoxification and elimination of a wide variety of compounds, including drugs, toxins, and endogenous substances like bilirubin (B190676) and steroid hormones. slideshare.netnih.govnih.gov The key enzymes in this process are the UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from UDPGA to a substrate. nih.govnih.govnih.gov

Future research will focus on unraveling the complex regulatory networks that control the expression and activity of UGTs and other enzymes in the glucuronic acid pathway. Key areas of investigation include: